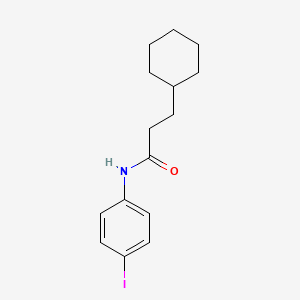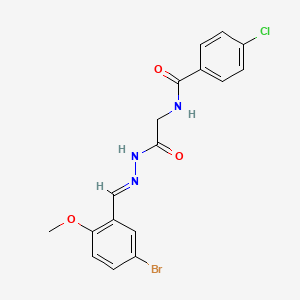![molecular formula C13H9ClINO2 B15015150 4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol CAS No. 5794-75-2](/img/structure/B15015150.png)
4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol is an organic compound that features a phenol group substituted with a chloro group and an imine linkage to a hydroxy-iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol typically involves the condensation reaction between 4-chloro-2-aminophenol and 2-hydroxy-5-iodobenzaldehyde. The reaction is carried out in an ethanol solution under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized for maximum yield and purity, and the process would be scaled up using industrial reactors. Purification might involve additional steps such as column chromatography or crystallization to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone.
Reduction: The imine linkage can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of 4-chloro-2-{[(2-hydroxy-5-iodophenyl)methyl]amino}phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity due to its phenol and imine functionalities.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol exerts its effects depends on its application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with enzyme activity.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol: Lacks the iodine substituent, which may affect its reactivity and biological activity.
4-chloro-2-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}phenol: The position of the iodine substituent is different, which can influence the compound’s properties.
Uniqueness
4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol is unique due to the presence of both chloro and iodine substituents, which can enhance its reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
5794-75-2 |
|---|---|
Formule moléculaire |
C13H9ClINO2 |
Poids moléculaire |
373.57 g/mol |
Nom IUPAC |
4-chloro-2-[(2-hydroxy-5-iodophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9ClINO2/c14-9-1-3-13(18)11(6-9)16-7-8-5-10(15)2-4-12(8)17/h1-7,17-18H |
Clé InChI |
GQVDOAXAMBDRTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)N=CC2=C(C=CC(=C2)I)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015077.png)
![(Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate](/img/structure/B15015085.png)
![2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15015091.png)

![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B15015097.png)
![4-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15015103.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15015112.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15015121.png)
![Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate](/img/structure/B15015123.png)

![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-dinitrophenol)](/img/structure/B15015146.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide](/img/structure/B15015155.png)
![1-[(4-{2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine](/img/structure/B15015171.png)
